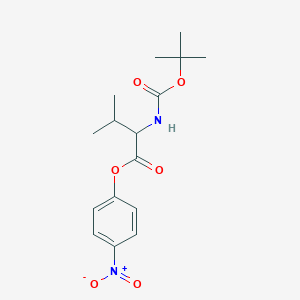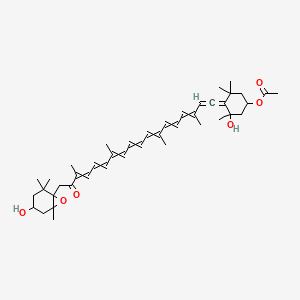![molecular formula C12H22AsN3O6S B13386859 N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt is a complex organoarsenic compound. This compound is notable for its unique structure, which includes an arsenic atom bonded to a dimethyl group and a gamma-glutamyl-L-cysteinyl-glycine moiety. The disodium salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt typically involves multiple steps. The process begins with the preparation of the gamma-glutamyl-L-cysteinyl-glycine backbone, followed by the introduction of the dimethylarsino group. The final step involves the conversion to the disodium salt form to enhance solubility.
Preparation of Gamma-Glutamyl-L-Cysteinyl-Glycine Backbone: This step involves the coupling of L-glutamic acid, L-cysteine, and glycine using peptide synthesis techniques.
Introduction of Dimethylarsino Group: The dimethylarsino group is introduced through a reaction with dimethylarsenic chloride under controlled conditions.
Conversion to Disodium Salt: The final compound is treated with sodium hydroxide to form the disodium salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. Quality control measures are implemented at each step to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) compounds.
Substitution: The dimethylarsino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular processes involving arsenic.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its arsenic content.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt involves its interaction with cellular components. The dimethylarsino group can interact with thiol groups in proteins, leading to the inhibition of certain enzymes. This interaction can disrupt cellular processes, making it a potential therapeutic agent in cancer treatment. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Arsenic Trioxide: Another arsenic-based compound used in cancer treatment.
Dimethylarsinic Acid: A simpler organoarsenic compound with similar properties.
Sodium Arsenite: An inorganic arsenic compound with different applications.
Uniqueness
N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt is unique due to its complex structure, which combines an organoarsenic moiety with a peptide backbone. This structure enhances its solubility and allows for specific interactions with biological molecules, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-dimethylarsanylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDXFQORBMPJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22AsN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
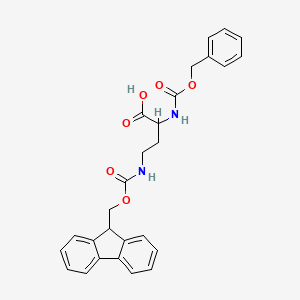
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
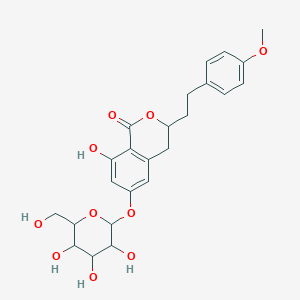
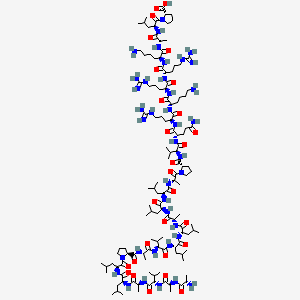
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)

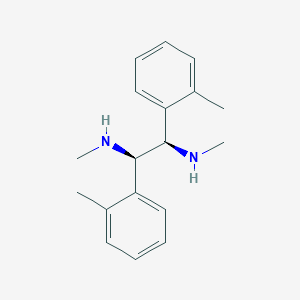
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
